molecular formula C7H6FNO2 B3041994 3-Nitrobenzyl fluoride CAS No. 455-94-7

3-Nitrobenzyl fluoride

Cat. No.: B3041994
CAS No.: 455-94-7
M. Wt: 155.13 g/mol
InChI Key: LMBGIKKCVSXJER-UHFFFAOYSA-N
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Description

Significance of Organofluorine Compounds in Advanced Chemical Synthesis

Organofluorine compounds are organic molecules containing at least one carbon-fluorine bond. numberanalytics.com The high electronegativity and small size of the fluorine atom impart unique properties to these compounds, such as increased metabolic stability, enhanced lipophilicity, and altered bioavailability, making them highly valuable in drug design and the development of agrochemicals. cas.cnmdpi.com It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org The C-F bond is one of the strongest single covalent bonds, contributing to the thermal and chemical stability of these compounds. chinesechemsoc.org

The synthesis of organofluorine compounds presents unique challenges due to the limited availability of naturally occurring fluorinated molecules. mdpi.com Consequently, chemists have developed a diverse array of fluorinating agents and methods to introduce fluorine into organic substrates. mdpi.comtcichemicals.com These methods can be broadly categorized into nucleophilic, electrophilic, and radical fluorination strategies. chinesechemsoc.org

PropertyInfluence on Organic Molecules
High Electronegativity Alters electronic properties, acidity, and basicity.
Small Atomic Radius Minimal steric hindrance, allowing it to mimic hydrogen.
Strong Carbon-Fluorine Bond Increases thermal and metabolic stability.
Lipophilicity Can enhance membrane permeability and bioavailability.

Overview of Benzyl (B1604629) Fluorides as Key Synthetic Intermediates and Fluorinated Building Blocks

Benzyl fluorides are a class of organofluorine compounds that serve as important synthetic intermediates. beilstein-journals.org They are utilized in a variety of chemical transformations, including C-O, C-N, and C-C bond-forming reactions, demonstrating their versatility as precursors for further functionalization. beilstein-journals.org The development of methods for the synthesis of benzyl fluorides, such as the fluorination of benzylic C(sp³)–H bonds, has been an active area of research. beilstein-journals.orgrsc.org

These compounds act as "fluorinated building blocks," which are molecules that already contain fluorine and can be used to construct more complex fluorinated structures. alfa-chemistry.com This approach often involves milder reaction conditions compared to direct fluorination methods. alfa-chemistry.com While primary benzyl fluorides are generally stable, secondary and tertiary benzyl fluorides can be prone to the elimination of hydrogen fluoride (B91410). beilstein-journals.org

Distinctive Role of the Nitro Group in Aromatic Fluorine Chemistry and its Positional Effects

The nitro group (–NO2) is a strong electron-withdrawing group that significantly influences the reactivity of aromatic rings. numberanalytics.comvaia.com Its presence deactivates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. savemyexams.comvedantu.com This is because the nitro group decreases electron density at the ortho and para positions through resonance and inductive effects. vaia.comvedantu.com

In the context of nucleophilic aromatic substitution, the nitro group has an activating effect, particularly when positioned ortho or para to a leaving group. masterorganicchemistry.com This is due to the stabilization of the negatively charged intermediate (Meisenheimer complex) by the electron-withdrawing nitro group. masterorganicchemistry.com The positional isomerism of the nitro group, therefore, has a profound impact on the reactivity and the types of reactions an aromatic compound can undergo. The combination of a nitro group and fluorine atoms on an aromatic ring can lead to interesting and useful chemical properties and reactivity patterns. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(fluoromethyl)-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6FNO2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBGIKKCVSXJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901304141
Record name 1-(Fluoromethyl)-3-nitrobenzene
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Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455-94-7
Record name 1-(Fluoromethyl)-3-nitrobenzene
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Record name 1-(Fluoromethyl)-3-nitrobenzene
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Record name 3-Nitrobenzyl fluoride
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Reactivity and Reaction Mechanisms of 3 Nitrobenzyl Fluoride

C-F Bond Activation Studies in Benzylic Fluoridesbeilstein-journals.orgfrontiersin.org

The activation of the C-F bond in benzylic fluorides is a significant area of research, as these compounds are generally considered inert to traditional nucleophilic substitution reactions compared to their heavier halogen counterparts. beilstein-journals.orgnih.gov The high polarity and strength of the C-F bond necessitate specific strategies to facilitate its cleavage. beilstein-journals.orgnih.gov

Nucleophilic Substitution Reactionsbeilstein-journals.orgacs.org

Nucleophilic substitution reactions of benzylic fluorides, including 3-nitrobenzyl fluoride (B91410), have been extensively studied to understand the underlying mechanisms of C-F bond activation. beilstein-journals.orgacs.org These reactions often require activation by hydrogen-bond donors or catalysts to proceed efficiently. beilstein-journals.org

The mechanistic pathway of nucleophilic substitution at a benzylic carbon can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, and the preferred route for benzylic fluorides is highly dependent on the reaction conditions. beilstein-journals.orgmasterorganicchemistry.comtransformationtutoring.com

The SN1 reaction is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.comyoutube.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com Factors that stabilize the carbocation, such as a tertiary or benzylic substrate, favor the SN1 pathway. masterorganicchemistry.comlibretexts.org The rate of an SN1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com

The SN2 reaction , in contrast, is a single, concerted step where the nucleophile attacks the carbon atom from the backside of the leaving group, leading to an inversion of stereochemistry. masterorganicchemistry.comyoutube.com This pathway is favored for less sterically hindered substrates, such as primary and methyl halides. transformationtutoring.compressbooks.pub The rate of an SN2 reaction depends on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.comtransformationtutoring.com

For benzylic fluorides, studies using enantiopure isotopomers have shown that both associative (SN2-like) and dissociative (SN1-like) pathways can operate. beilstein-journals.org The choice between these pathways is influenced by the nature of the nucleophile and the hydrogen-bond donor used to activate the C-F bond. beilstein-journals.orgresearchgate.net Strong nucleophiles, in conjunction with hydroxyl-based donors, tend to favor an SN2-like mechanism with a high degree of stereochemical inversion. beilstein-journals.org Conversely, the use of strong hydrogen-bond donors like hexafluoroisopropanol (HFIP) with poorer nucleophiles can promote a more dissociative, SN1-like mechanism, likely proceeding through a solvent-separated ion pair. beilstein-journals.org

FeatureSN1 MechanismSN2 Mechanism
Number of Steps Two (or more) transformationtutoring.comOne (concerted) masterorganicchemistry.com
Intermediate Carbocation masterorganicchemistry.comNone (transition state) pressbooks.pub
Rate Law Rate = k[Substrate] masterorganicchemistry.comRate = k[Substrate][Nucleophile] masterorganicchemistry.com
Substrate Preference Tertiary > Secondary >> Primary masterorganicchemistry.comMethyl > Primary > Secondary >> Tertiary pressbooks.pub
Nucleophile Weak nucleophiles are effective libretexts.orgStrong nucleophiles are preferred transformationtutoring.com
Stereochemistry Racemization (often with some inversion) youtube.comInversion of configuration masterorganicchemistry.com
Solvent Preference Polar Protic libretexts.orgPolar Aprotic libretexts.org

The activation of the robust C-F bond in benzylic fluorides can be achieved through catalysis. Boron-based catalysts, such as B(C6F5)3·H2O, have been shown to be effective in promoting the nucleophilic substitution of benzylic fluorides with weak nucleophiles like alcohols. rsc.orgrsc.org This method represents a significant advancement as direct substitution with alcohols under acidic conditions was previously challenging. rsc.org

The catalytic activity of B(C6F5)3·H2O can be fine-tuned by the addition of a base like tetrahydrofuran (B95107) (THF). rsc.org This allows for a controlled process, preventing side reactions such as polymerization that can occur under strongly acidic conditions. rsc.org The proposed mechanism involves a dual activation, where the boron catalyst activates both the benzylic fluoride and the alcohol nucleophile. rsc.orgrsc.org

Halogen exchange, or the Finkelstein reaction, is a common method for synthesizing iodoalkanes from other haloalkanes. manac-inc.co.jpmanac-inc.co.jp This reaction typically proceeds via an SN2 mechanism, where a halide ion acts as the nucleophile. manac-inc.co.jpmanac-inc.co.jp While the exchange of chlorine or bromine for iodine is common, the conversion of a fluoride is more challenging due to the low reactivity of the C-F bond. manac-inc.co.jp

However, methods have been developed to facilitate the iodination of fluorinated compounds. For instance, the use of iodotrimethylsilane (B154268) can enable the conversion of fluoroalkanes to iodoalkanes under moderate conditions. manac-inc.co.jp In the context of benzylic fluorides, regioconvergent nucleophilic substitutions have been achieved using lithium iodide (LiI). acs.org This method allows for the substitution of isomeric fluoride mixtures to proceed through a common iodide intermediate, leading to high yields of the desired product. acs.org

Catalytic Activation in Nucleophilic Substitutions (e.g., Boron Catalysis)

Friedel-Crafts Reactions involving Benzylic Fluoridesbeilstein-journals.orgnih.gov

Benzylic fluorides can serve as electrophiles in Friedel-Crafts alkylation reactions to form 1,1-diarylalkanes. nih.govdeepdyve.com These reactions can be carried out under mild conditions without the need for strong Lewis acids or transition metals. nih.govdeepdyve.com The activation of the C-F bond in this context is often achieved through hydrogen bonding. nih.govdeepdyve.com

The use of strong hydrogen-bond donors, such as hexafluoroisopropanol (HFIP), can facilitate the reaction by destabilizing the C-F bond and promoting the formation of a benzylic cation. frontiersin.orgnih.gov This reactive intermediate is then intercepted by an arene nucleophile. frontiersin.orgnih.gov Research indicates that these reactions likely proceed through a dissociative mechanism, involving a solvent-separated ion pair rather than a fully solvated carbocation. beilstein-journals.org This is supported by the observation of partial enantiomeric enrichment in the products when chiral substrates are used. beilstein-journals.org Self-assembled molecular containers have also been shown to catalyze the Friedel-Crafts alkylation with benzylic fluorides by stabilizing the intermediate carbocation. frontiersin.orgnih.gov

Influence of the Nitro Group on Reactivity and Selectivityscispace.comresearchgate.net

The nitro group (NO2) is a strong electron-withdrawing group that significantly influences the reactivity and selectivity of the benzene (B151609) ring and its substituents. scispace.com In the context of 3-nitrobenzyl fluoride, the nitro group is positioned meta to the fluoromethyl group.

In nucleophilic aromatic substitution (SNAr) reactions, electron-withdrawing groups are crucial for activating the aromatic ring towards attack by a nucleophile. masterorganicchemistry.com The activating effect is most pronounced when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for the stabilization of the negatively charged Meisenheimer intermediate through resonance. masterorganicchemistry.com When the nitro group is in the meta position, as in this compound, this resonance stabilization is not possible, and its activating effect on SNAr at a different position on the ring is significantly diminished. masterorganicchemistry.com

However, the primary site of reactivity for this compound in the reactions discussed is the benzylic carbon, not the aromatic ring itself. Here, the influence of the meta-nitro group is primarily inductive. The electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic aromatic substitution but can influence the stability of intermediates formed during nucleophilic substitution at the benzylic position. By withdrawing electron density from the ring, the nitro group can destabilize a benzylic carbocation intermediate that might form in an SN1 reaction. Conversely, it can make the benzylic carbon more electrophilic, potentially favoring an SN2 attack.

Electronic Effects on Benzylic Reactivity and Stability

The reactivity of the benzylic position in this compound is significantly influenced by the electronic properties of both the nitro group on the aromatic ring and the fluorine atom attached to the benzylic carbon.

The nitro group (-NO₂) is a strong electron-withdrawing group, exerting its effect through both induction (-I) and resonance (-M). wikipedia.org This electron withdrawal deactivates the aromatic ring toward electrophilic substitution but activates the benzylic position for nucleophilic attack. By pulling electron density away from the benzylic carbon, the nitro group makes it more electrophilic and susceptible to attack by nucleophiles. This effect has been observed to enhance the reaction activity of related benzylic systems. For instance, the presence of an electron-withdrawing group like a nitro group on the benzene ring improves the reactivity of benzyl (B1604629) tosylates in nucleophilic substitution reactions. nih.gov The electron-withdrawing nature of the nitro group stabilizes the transition state of Sₙ2 reactions, particularly with negatively charged nucleophiles, thereby accelerating the reaction rate. wikipedia.orgnih.gov

Conversely, the fluorine atom at the benzylic position has a dual electronic influence. Its high electronegativity results in a strong inductive electron-withdrawing effect, which can decrease electron density at the benzylic carbon. However, fluorine can also act as an electron donor through its lone pairs, which can stabilize an adjacent positive charge (a carbocation) via resonance. researchgate.netrsc.org This latter effect is particularly relevant in reactions that proceed through an Sₙ1-like mechanism or have a transition state with significant carbocation character. Studies on fluorinated carbocations have shown that α-fluorine substitution can be effective for their stabilization. researchgate.netrsc.org This stabilizing effect can influence the reaction pathway and the stability of intermediates.

Competitive Reaction Pathways and Regioselectivity (e.g., Nitro Group vs. Fluorine Displacement)

Reactions involving this compound present two primary sites for nucleophilic attack: the benzylic carbon (leading to fluorine displacement) and the aromatic ring (potentially leading to nitro group displacement). The preferred pathway is determined by the reaction conditions and the relative reactivity of these two positions.

Fluorine Displacement (Nucleophilic Aliphatic Substitution): Displacement of the benzylic fluoride occurs via a nucleophilic aliphatic substitution mechanism (Sₙ1 or Sₙ2). The strong carbon-fluorine (C-F) bond makes fluoride a poor leaving group compared to other halogens. nih.gov However, the activating effect of the meta-nitro group enhances the electrophilicity of the benzylic carbon, making substitution possible under appropriate conditions, such as with strong nucleophiles or through metal-catalyzed processes. nih.govnih.gov For example, palladium-catalyzed Suzuki cross-coupling reactions have been successfully performed on 4-nitrobenzyl fluoride, demonstrating that C-F bond cleavage at the benzylic position is achievable. nih.gov

Nitro Group Displacement (Nucleophilic Aromatic Substitution - SₙAr): Displacement of the nitro group from the aromatic ring proceeds via a Nucleophilic Aromatic Substitution (SₙAr) mechanism. This pathway requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com In this compound, another activating group would be needed on the ring (e.g., at the 1 or 5 position) to facilitate the displacement of the nitro group at position 3. Studies comparing the relative mobility of a nitro group versus a fluorine atom in SₙAr reactions on dinitro- and fluoronitro-substituted benzenes have shown that the nitro group can be a better leaving group than fluorine under certain conditions, a finding attributed to entropy control of the reaction. researchgate.net For instance, the reaction of 3,5-dinitro-1-(pentafluorosulfanyl)benzene with a fluoride source results in the clean substitution of one nitro group for a fluorine atom (fluorodenitration). beilstein-journals.org

Regioselectivity: In a direct competition on a molecule like this compound, displacement of the benzylic fluoride is generally more likely than the displacement of the meta-nitro group via an SₙAr mechanism. The SₙAr pathway is kinetically hindered because the nitro group is not in an ortho or para position relative to another strong electron-withdrawing group, which is necessary for stabilization of the Meisenheimer complex. masterorganicchemistry.com Therefore, reactions with typical nucleophiles will preferentially occur at the activated benzylic position, leading to fluorine displacement, provided the conditions are sufficient to overcome the strength of the C-F bond.

Unique "Fluorine Effects" in Fluoroalkylation and Related Reactions

The presence of fluorine imparts unique characteristics to chemical reactions, often leading to outcomes that differ from their non-fluorinated counterparts. These "fluorine effects" are critical in understanding the reactivity of this compound. researchgate.netrsc.org

One of the most significant effects is the dual electronic nature of fluorine. While it is highly electronegative, its lone pairs can stabilize an adjacent carbocation, a phenomenon that can influence reaction mechanisms. rsc.org This stabilizing effect can favor pathways with cationic intermediates.

Furthermore, the interaction between fluorine and metals or other reagents can significantly influence reaction outcomes. pen2print.org In reactions involving metal countercations, strong metal-fluorine interactions can promote side reactions, such as elimination of hydrogen fluoride (HF) to form alkenes, a common competitive pathway in reactions of alkyl fluorides. rsc.orgacs.org

In fluoroalkylation reactions, where a fluoroalkyl group is transferred, fluorine substitution can dramatically alter reactivity. rsc.orgpen2print.org The chemistry observed with non-fluorinated alkylating agents may not be applicable, necessitating the development of specific methodologies to manage these effects. pen2print.org For instance, the stability of radicals is influenced by fluorine substitution, with the geometry of fluoroalkyl radicals becoming more tetrahedral as the number of fluorine atoms increases. rsc.org This can alter the selectivity and reactivity in radical-mediated processes.

The unique properties conferred by fluorine can also be leveraged to develop novel transformations that are not possible with other alkyl halides. researchgate.net Understanding these effects allows for the strategic design of synthetic methods that either mitigate unwanted side reactions or exploit the unique reactivity of organofluorine compounds. pen2print.org

Chemical Stability and Transformation Pathways of Nitrobenzyl Fluorides

The chemical stability of nitrobenzyl fluorides is a balance between the inherent strength of the C-F bond and the activating influence of the nitro group. This balance dictates the compound's behavior as an alkylating agent and its transformations under various conditions.

Assessment of Alkylating Activity and its Modulation by Substituents

Benzylic halides are known alkylating agents, and benzyl fluorides are no exception, though their reactivity is often lower than that of their chloride or bromide analogs. acs.org The alkylating activity of these compounds can be estimated using tests such as the 4-(4-nitrobenzyl)pyridine (B86830) (NBP) test, which provides a measure of their electrophilicity. acs.orgumich.edu

The primary factor modulating the alkylating activity of this compound is the electron-withdrawing nitro group. Substituents on the aromatic ring play a crucial role in determining the reactivity at the benzylic center. Electron-withdrawing groups, like -NO₂, increase the positive partial charge on the benzylic carbon, making it a stronger electrophile and thus a more potent alkylating agent. nih.govresearchgate.net This increased reactivity is due to the stabilization of the electron-rich transition state during the nucleophilic attack. wikipedia.org The position of the substituent is also important; while the meta-nitro group in this compound activates the benzylic position through its inductive effect, an ortho or para-nitro group would provide even stronger activation through resonance.

The table below summarizes the effect of substituents on the alkylating activity of benzylic compounds based on established principles.

Substituent Type at Ortho/Para PositionEffect on Electron Density at Benzylic CarbonImpact on Alkylating Activity
Electron-Donating Group (e.g., -OCH₃, -CH₃)IncreasesDecreases
No Substituent (e.g., Benzyl)BaselineBaseline
Electron-Withdrawing Group (e.g., -Cl, -Br)DecreasesIncreases
Strong Electron-Withdrawing Group (e.g., -NO₂)Strongly DecreasesStrongly Increases

This table illustrates the general trend of how aromatic substituents modulate the alkylating strength of benzylic compounds.

Computational and Theoretical Investigations of 3 Nitrobenzyl Fluoride

Quantum Chemical Calculations for Intermolecular Interactions

Analysis of Hydrogen Bonding Interactions

Further research and publication of computational studies specifically targeting 3-Nitrobenzyl fluoride (B91410) are needed to provide the data required for such an article.

Noncovalent Interactions (NCI) Analysis

A comprehensive search of available scientific literature and computational chemistry databases did not yield any specific studies focused on the Noncovalent Interactions (NCI) analysis of 3-nitrobenzyl fluoride. While the principles of NCI analysis are well-established for understanding molecular stability and interactions in a wide range of chemical systems, it appears that this specific compound has not been the subject of such a detailed theoretical investigation.

NCI analysis is a computational method that utilizes the electron density (ρ) and its derivatives to identify and visualize noncovalent interactions in real space. wikipedia.org This technique can distinguish between different types of interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, by analyzing the reduced density gradient (s) at low electron densities. wikipedia.orgjussieu.fr The resulting visualizations typically use color-coded isosurfaces to represent the nature and strength of these interactions.

Theoretical studies on related molecules, such as various substituted nitrobenzene (B124822) derivatives, have employed computational methods to investigate the influence of intermolecular forces on their crystal packing and properties. mdpi.comresearchgate.net These studies often reveal complex networks of hydrogen bonds, π-π stacking, and other weak interactions that dictate the supramolecular architecture. mdpi.comresearchgate.net For instance, investigations into para-substituted nitrobenzene derivatives have shown that both intramolecular and intermolecular interactions significantly affect the geometry and electronic properties of the nitro group. mdpi.comresearchgate.net

Although no direct NCI analysis data for this compound is available, general principles suggest that its solid-state structure and interactions would be influenced by several key factors. These would likely include potential hydrogen bonding involving the fluorine atom and the nitro group's oxygen atoms, as well as π-π stacking interactions between the aromatic rings. The electron-withdrawing nature of both the nitro group and the fluorine atom would also influence the molecule's electrostatic potential and its capacity to engage in various noncovalent interactions. researchgate.netmdpi.com

Advanced Spectroscopic and Analytical Characterization for Research on 3 Nitrobenzyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Interaction Studies

NMR spectroscopy is a cornerstone for the structural and dynamic investigation of 3-Nitrobenzyl fluoride (B91410). Different NMR experiments can be tailored to probe specific aspects of its chemical nature, from quantitative analysis to the subtle details of its three-dimensional structure and interactions.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for the quantitative analysis of reactions involving 3-Nitrobenzyl fluoride. The concentration of a sample can be determined with high accuracy and precision by integrating the signals of the analyte and comparing them to a certified internal standard of known concentration. ox.ac.ukdiva-portal.orgresearchgate.net For this compound, the aromatic protons and the benzylic methylene (B1212753) (CH₂) protons produce distinct signals that can be used for quantification. The conversion of an aldehyde to an alcohol, for instance, shows a clear upfield shift of aromatic protons and the appearance of a new CH₂OH signal, which can be quantified. mmu.ac.uk

In ¹H NMR titration studies, incremental additions of a binding partner or reactant to a solution of this compound can be monitored by observing the chemical shift changes of specific protons. acs.org The electron-withdrawing nitro group makes the aromatic protons sensitive to changes in the electronic environment. Titration experiments with a thiourea-based receptor containing a 3-nitrophenyl group, for example, showed significant downfield shifts of the NH protons upon anion binding, allowing for the calculation of association constants. acs.orgacs.org A similar approach could be used to study the interactions of this compound with receptors or catalysts.

Table 1: Representative ¹H NMR Chemical Shift Data for Related Compounds This table illustrates typical chemical shifts that would be relevant for studies on this compound.

Compound Functional Group Protons Aromatic Protons (ppm) Reference
3-Nitrobenzaldehyde Aldehyde (CHO): ~10.14 ppm 7.78 - 8.57 ppm mmu.ac.uk

Fluorine-19 (¹⁹F) NMR is an exceptionally powerful technique for studying fluorine-containing compounds like this compound. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of the proton nucleus. acs.org A key advantage of ¹⁹F NMR is its vast chemical shift range (over 300 ppm), which minimizes the likelihood of signal overlap and makes the fluorine signal highly sensitive to its local electronic environment. acs.orgnews-medical.net

This sensitivity is invaluable for monitoring reactions where the C-F bond is involved. For example, in a nucleophilic aromatic substitution (SₙAr) reaction where fluoride is the leaving group, the disappearance of the reactant's ¹⁹F signal and the appearance of a new signal for the fluoride anion (or a new fluorinated product) can be tracked in real-time. magritek.commagritek.com This allows for detailed kinetic studies and mechanistic elucidation. news-medical.netoxinst.com The chemical shift of the fluorine in this compound would provide a clear spectral window to observe its transformation or displacement during a reaction. magritek.com

Table 2: Application of ¹⁹F NMR in Reaction Monitoring

Reaction Type Observation in ¹⁹F NMR Information Gained Representative Example Reference
Nucleophilic Substitution Decrease in reactant ¹⁹F signal; Appearance of product and/or leaving group (F⁻) signal Reaction kinetics, regioselectivity, reaction completion magritek.com

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is a premier NMR technique for determining the spatial proximity of atoms within a molecule, providing crucial information about its conformation and intermolecular interactions. columbia.eduorganicchemistrydata.org The NOE effect is observed between protons that are close in space (typically < 5 Å), regardless of whether they are connected through chemical bonds. columbia.edu

For this compound, a 2D NOESY experiment could reveal through-space correlations between the benzylic fluoride's methylene protons and the aromatic protons on the ring, helping to define the molecule's preferred conformation in solution. More significantly, it can be used to study how this compound interacts with other molecules. In studies of a 3-nitrophenyl-substituted tripodal receptor, the disappearance of NOESY cross-peaks between the receptor's NH protons upon anion binding indicated a significant conformational change induced by the interaction. acs.orgresearchgate.net This method could similarly be applied to map the binding site of this compound within a protein or a synthetic receptor, providing direct evidence of intermolecular proximities.

<sup>19</sup>F NMR for Fluorine Environment and Reaction Monitoring

Mass Spectrometry Techniques for Reaction Monitoring and Product Elucidation

Mass spectrometry (MS) is an indispensable analytical tool that measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weights and the elucidation of chemical structures. When coupled with a separation technique like liquid chromatography, it becomes a powerful method for analyzing complex reaction mixtures. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for monitoring the progress of reactions involving this compound and for identifying its products, intermediates, and any impurities or degradation products. nih.gov The liquid chromatography step separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. researchgate.net

In the context of this compound research, LC-MS can be used to track the consumption of the starting material and the formation of products over time. This is critical for optimizing reaction conditions and understanding reaction kinetics. Furthermore, LC-MS is vital for characterizing unexpected products or degradation pathways. For instance, in studies of other fluorinated compounds, LC-MS was used to identify products resulting from the displacement of fluoride by nucleophiles, confirming specific reaction mechanisms. acs.org High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, enabling the confident determination of elemental compositions for unknown products. mdpi.com

Table 3: Utility of LC-MS in the Analysis of this compound Reactions

Analytical Goal LC-MS Application Information Provided Reference
Reaction Monitoring Time-course analysis of reaction aliquots Rate of reactant consumption and product formation lcms.cz
Product Identification High-resolution mass analysis of separated components Molecular weight and elemental composition of products mdpi.com

Spectrophotometric Methods in Mechanistic Research

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectroscopy, leverage the interaction of light with a molecule to gain mechanistic and quantitative insights. The presence of the nitrophenyl group in this compound makes it an excellent candidate for UV-Vis analysis, as this group acts as a strong chromophore.

Changes in the electronic structure of the molecule, such as those occurring during a reaction or a binding event, often lead to a shift in the wavelength of maximum absorbance (λₘₐₓ) or a change in the molar absorptivity. researchgate.net For example, in studies of a receptor with a nitrophenyl group, the addition of anions like fluoride caused a distinct color change and a corresponding shift in the UV-Vis absorption spectrum. acs.orgacs.org This phenomenon can be exploited for several purposes:

Kinetic Analysis: By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined.

Binding Studies: Titrating this compound with a binding partner and recording the UV-Vis spectra allows for the determination of binding constants (Kₐ). acs.org

Mechanistic Probes: The formation of intermediates with different electronic properties can be detected. A fluoride displacement assay using a 3-nitrophenyl-substituted receptor demonstrated that the addition of sulfate (B86663) could displace a bound fluoride, resulting in a visible color change that signals the binding event. acs.orgresearchgate.net

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. cam.ac.uk By diffracting a beam of X-rays off a single crystal, one can measure the angles and intensities of the diffracted beams to produce a precise electron density map of the molecule. cam.ac.uk This provides definitive information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding structure-property relationships. cam.ac.ukresearchgate.net

For novel compounds, obtaining a crystal structure is the gold standard for characterization. The process requires growing a sufficiently large (typically >0.1 mm), pure, and well-ordered single crystal, which can often be the most challenging step. cam.ac.uk Once a suitable crystal is obtained, it is mounted on a diffractometer and rotated in an X-ray beam to collect the diffraction pattern. cam.ac.uk

In the context of this compound and its derivatives, X-ray crystallography can confirm the molecular connectivity and conformation. While a specific crystal structure for this compound itself is not readily found in the searched literature, the technique has been applied to related, more complex systems. For example, the crystal structure of a tripodal thiourea (B124793) receptor containing 3-nitrophenyl groups was solved, revealing its molecular formula as [L(DMF)₂], where two solvent molecules are bonded to the host. acs.orgresearchgate.net However, attempts to grow X-ray quality crystals of this specific receptor with anions were reported as unsuccessful, highlighting the challenges in crystallizing host-guest complexes. acs.org Nonetheless, crystal structures of other anion-receptor complexes have been successfully obtained, providing invaluable insights into how anions like fluoride are bound within a receptor's cavity through specific interactions such as hydrogen bonds. rsc.orgrsc.org

Table 2: Principles and Applications of X-ray Crystallography

Parameter Description
Principle Diffraction of X-rays by the ordered array of atoms within a single crystal.
Requirement A pure, single crystal of adequate size and quality. cam.ac.uk
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and intermolecular interactions. cam.ac.uk

| Application | Absolute structure determination of organic, inorganic, and biological molecules. cam.ac.ukresearchgate.net |

Other Advanced Analytical Techniques

Chromatographic techniques are fundamental for separating, identifying, and quantifying components within a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly vital for assessing the purity of synthesized compounds like this compound and for separating it from potential isomers (e.g., 2-nitrobenzyl fluoride and 4-nitrobenzyl fluoride).

Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds. Nitroaromatic compounds are frequently analyzed by GC, often equipped with a selective detector like an Electron Capture Detector (ECD), which is highly sensitive to electrophilic groups such as the nitro group. epa.govnih.govmdpi.com For purity analysis, a sample of this compound would be vaporized and passed through a capillary column (e.g., DB-5). epa.gov The retention time would be compared against a pure standard. The presence of other peaks would indicate impurities, and their peak areas could be used to estimate their relative concentrations. For instance, commercial suppliers often report the purity of related compounds like 3-nitrobenzyl alcohol as >99.0% (GC), indicating this is a standard quality control method. ruifuchemical.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both volatile and non-volatile compounds. For nitroaromatics, reversed-phase HPLC (RP-HPLC) is common, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of methanol (B129727) or acetonitrile (B52724) and water). mdpi.comepa.gov A Diode-Array Detector (DAD) is often used, which can acquire a UV spectrum for each peak, aiding in peak identification and purity assessment by comparing the spectrum to that of a reference standard. mdpi.com HPLC methods are established for analyzing nitroaromatic compounds in various matrices and can be adapted for the purity and isomer analysis of this compound. epa.gov For example, a purity of ≥98.0% (by HPLC) has been reported for the related 4-nitrobenzyl acetoacetate. mdpi.com

Table 3: Chromatographic Methods for Analysis of Related Nitroaromatic Compounds

Technique Compound Type Column Example Detector Application Reference
GC Nitroaromatics DB-5 (wide bore capillary) ECD or NPD Detection in environmental samples epa.gov
GC Nitroaromatics Not specified FID Rapid separation of explosive-related compounds tandfonline.com
HPLC Nitroaromatics C18 (Reversed-phase) UV (254 nm) Analysis of explosives epa.gov

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical technique used to identify the functional groups present in a molecule. The method works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies corresponding to the bonds within the molecule. The resulting FTIR spectrum is a unique molecular fingerprint.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands that confirm the presence of its key functional groups:

Nitro Group (NO₂): Aromatic nitro compounds typically exhibit two strong and distinct stretching vibrations. The asymmetric stretching (ν_as_(NO₂)) appears in the range of 1500–1600 cm⁻¹, and the symmetric stretching (ν_s_(NO₂)) occurs between 1300–1390 cm⁻¹. researchgate.netdoi.org

Aromatic Ring (C=C): The C=C stretching vibrations within the benzene (B151609) ring usually appear as a series of bands in the 1450–1600 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

Fluoromethyl Group (CH₂-F): The C-F bond stretching vibration is known to produce a strong absorption band typically found in the region of 1000–1400 cm⁻¹. The exact position can be influenced by the surrounding molecular structure. The CH₂ group will also show C-H stretching vibrations around 2850–2960 cm⁻¹.

Analysis of the FTIR spectra of related compounds like 3-nitrobenzyl alcohol and its acetylation products confirms the positions of the nitro and aromatic bands, providing a reliable reference for interpreting the spectrum of this compound. nih.govresearchgate.net

Table 4: Expected FTIR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Aromatic NO₂ Asymmetric Stretch ~1530 Strong
Aromatic NO₂ Symmetric Stretch ~1350 Strong
Aromatic C=C Stretch ~1450-1600 Medium to Weak
Aromatic C-H Stretch >3000 Medium to Weak
Aliphatic C-F Stretch ~1000-1400 Strong

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that provides detailed information about the surface topography and morphology of a sample. It operates by scanning a focused beam of electrons over a surface, and the resulting interactions generate various signals that are collected to form an image.

While SEM is not used to determine the molecular structure of this compound itself, it is highly valuable for characterizing the morphology of larger structures and materials that may be formed by related compounds. In the field of supramolecular chemistry, anion receptors designed with nitrophenyl groups (similar to the motif in this compound) can self-assemble into larger aggregates like vesicles, fibers, or organogels. rsc.orgrsc.orgnih.gov

For example, studies have shown that certain aryl-substituted dipyrrolyldiketone (B14134854) BF₂ complexes, which act as anion receptors, can form organogels. nih.gov SEM is used to visualize the three-dimensional network structure of these gels, revealing fibrous or porous architectures at the micro- or nanoscale. nih.gov Furthermore, the addition of specific anions, such as fluoride or nitrate (B79036), can induce a change in the morphology or even cause a transition from a gel to a solution. rsc.orgrsc.org SEM images taken before and after the addition of an anion can provide direct visual evidence of this anion-responsive behavior. rsc.org In another study, the morphology of an azocalix researchgate.netarene anion receptor was shown by SEM to change upon complexation with the fluoride ion. mdpi.com

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles, molecules, or aggregates in a liquid suspension or solution. nih.gov It works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. By analyzing the rate of these intensity fluctuations, the hydrodynamic diameter (D_h) of the particles can be determined. rsc.org

In the context of research involving this compound analogues, DLS is a powerful tool for studying the formation and size of supramolecular assemblies. nih.gove-bookshelf.de Anion receptors, including those with nitrophenyl signaling units, can self-assemble into larger, ordered structures like vesicles, micelles, or supramolecular polymers in solution. rsc.org DLS can provide key information about these processes:

Confirmation of Assembly: DLS can confirm the formation of large aggregates by showing particle sizes significantly larger than that of the individual monomeric receptor molecules. rsc.org

Size Distribution: The technique provides the average hydrodynamic diameter and the polydispersity index (PDI), which indicates the broadness of the size distribution. A narrow size distribution suggests the formation of well-defined, uniform assemblies. nih.gov

Stimuli-Responsiveness: DLS can be used to monitor changes in the size of supramolecular assemblies in response to external stimuli, such as the addition of an anion. For example, the addition of fluoride to a solution of receptor molecules might trigger aggregation, leading to a measurable increase in particle size detected by DLS. rsc.org

Applications and Functionalization of 3 Nitrobenzyl Fluoride in Organic Synthesis

Strategic Use as a Versatile Fluorinated Building Block in Organic Transformations

3-Nitrobenzyl fluoride (B91410) serves as a valuable fluorinated building block in a variety of organic transformations. Its utility stems from the presence of both a reactive benzylic fluoride and an electron-withdrawing nitro group, which can be strategically manipulated in synthetic sequences. researchgate.netfrontiersin.org The nitro group can be readily reduced to an amino group, providing a handle for further functionalization. For instance, 3-nitrobenzyl fluoride can be reduced with lithium aluminum hydride to yield 3-aminobenzyl fluoride. researchgate.net This transformation highlights the compound's role as a precursor to other important building blocks.

The benzylic fluoride itself can participate in nucleophilic substitution reactions. For example, it can be converted to the corresponding iodide by treatment with lithium iodide, demonstrating a method for C-F bond functionalization. organic-chemistry.orgnih.gov This versatility allows for the introduction of fluorine into a wide range of molecular scaffolds. mdpi.comnih.gov The development of methods for the incorporation of C-F bonds is a significant area of research, as the inclusion of fluorine can dramatically alter the properties of organic molecules, impacting their lipophilicity, metabolic stability, and biological activity. umich.eduresearchgate.net

Furthermore, the aromatic ring of this compound can be functionalized, adding another layer of synthetic utility. The diverse reactivity of nitro compounds, coupled with the ease of transforming the nitro group, makes them ideal reagents in organic chemistry for constructing complex molecules. frontiersin.org

Derivatization for Complex Molecular Architectures and Scaffolds

The structure of this compound allows for extensive derivatization, enabling the synthesis of complex molecular architectures. greyhoundchrom.comresearchgate.net The presence of multiple reaction sites—the benzylic fluoride, the nitro group, and the aromatic ring—provides chemists with numerous opportunities for modification.

Introduction of Diverse Functional Groups via C-F Bond Activation

The activation of the carbon-fluorine (C-F) bond in this compound is a key strategy for introducing a wide array of functional groups. researchgate.net Although the C-F bond is the strongest single bond to carbon, methods have been developed to achieve its cleavage under specific conditions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netspringernature.com

One effective method for the functionalization of the C-F bond in benzylic fluorides like this compound involves the use of lithium iodide (LiI). This reagent facilitates the conversion of the fluoride to the corresponding iodide. organic-chemistry.orgnih.gov The resulting iodide is a more reactive intermediate that can readily undergo subsequent nucleophilic substitution reactions. This two-step process, C-F bond activation followed by substitution, provides a pathway to introduce various nucleophiles, thereby diversifying the molecular structure. organic-chemistry.org

Recent advancements have also demonstrated that organoaluminum compounds can be used for the cryogenic Csp³–F bond cleavage, allowing for C-C bond formation with a broad range of functional group tolerance, including nitro groups. acs.org This approach is highly selective for the Csp³–F bond, leaving other potentially reactive groups intact. acs.org Additionally, self-assembled molecular containers have been shown to catalyze the activation of benzylic C-F bonds under mild conditions. frontiersin.org These methods highlight the ongoing development of strategies to selectively functionalize the robust C-F bond, expanding the synthetic utility of fluorinated building blocks like this compound.

Development of Optically Active Fluorine-Containing Compounds

This compound and its derivatives are instrumental in the synthesis of optically active fluorine-containing compounds, which are of significant interest in medicinal chemistry and materials science. nih.govresearchgate.net The introduction of fluorine can significantly influence the conformational preferences and biological activity of chiral molecules. rsc.org

One approach to creating chiral fluorinated molecules involves the use of chiral catalysts in reactions involving this compound or its derivatives. For instance, N-(3-nitrobenzyl)quinidinium fluoride has been successfully employed as a chiral ammonium (B1175870) fluoride precatalyst in asymmetric cycloaddition reactions. nih.gov In these reactions, the catalyst induces enantioselectivity, leading to the formation of one enantiomer in excess. The electronic properties of the nitrobenzyl group on the catalyst were found to be crucial for achieving high enantioselectivity. nih.gov

Another strategy involves the synthesis of chiral building blocks from achiral starting materials, which can then be used to construct more complex optically active molecules. For example, optically active chlorohydrins, which are valuable synthetic intermediates, can be prepared through bienzymatic reductive cascades. acs.org While this example doesn't directly use this compound, the principles of asymmetric synthesis can be applied to it. The synthesis of optically active compounds often involves multi-step sequences where chirality is introduced at a key stage. tandfonline.com The development of enantiopure bifunctional reagents has also provided a pathway for the asymmetric synthesis of various sulfur-containing chiral compounds. chemrxiv.org

Applications in Radiochemistry and Positron Emission Tomography (PET)

The fluorine-18 (B77423) (¹⁸F) isotope is a widely used radionuclide for Positron Emission Tomography (PET), a powerful non-invasive imaging technique. nih.govumich.eduresearchgate.net The development of ¹⁸F-labeled radiotracers is a critical area of research, and this compound derivatives have emerged as important precursors in this field. nih.govresearchgate.net

Synthesis of Fluorine-18 Labeled Analogues for Imaging

The synthesis of ¹⁸F-labeled analogues of biologically active molecules allows for their visualization and quantification in vivo using PET. A common strategy involves the nucleophilic substitution of a leaving group with [¹⁸F]fluoride. Nitro-activated aromatic systems are often used as precursors for radiofluorination. For example, a nitro-substituted precursor was used in an attempted synthesis of [¹⁸F]perampanel, although this direct approach was unsuccessful and led to the exploration of alternative methods. nih.gov

More successfully, derivatives of this compound have been utilized in the preparation of ¹⁸F-labeled compounds. For instance, 3-azido-5-nitrobenzyl-[¹⁸F]fluoride has been synthesized and used for the radiolabeling of biomolecules. nih.govresearchgate.net The synthesis of these radiotracers often involves a multi-step process where the ¹⁸F-label is introduced in the final steps to minimize the loss of radioactivity due to the short half-life of ¹⁸F (approximately 110 minutes). e-century.us

The following table summarizes examples of ¹⁸F-labeled compounds synthesized from nitro-containing precursors for PET imaging applications.

Precursor¹⁸F-Labeled ProductApplicationReference
3-azido-5-nitrobenzyl alcohol3-azido-5-nitrobenzyl-[¹⁸F]fluorideRadiolabeling of oligonucleotides researchgate.net
8-fluoro-3-(4-nitrophenyl)-3,4-dihydro-1-isoquinolinamine8-fluoro-3-(4-[¹⁸F]fluorophenyl)-3,4-dihydro-1-isoquinolinamineiNOS imaging snmjournals.org
N-tert-butyl-α-(4-nitrophenyl)nitroneN-tert-butyl-α-(4-[¹⁸F]fluorophenyl)nitroneIn vivo detection of free radicals umich.edu

Bioconjugation Strategies for Radiolabeling Biomolecules (e.g., Oligonucleotides)

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule. In the context of PET, this involves attaching an ¹⁸F-label to a biomolecule, such as an oligonucleotide, to create a targeted radiotracer. acs.org

A notable example of this strategy is the use of 3-azido-5-nitrobenzyl-[¹⁸F]fluoride for the radiolabeling of an oligonucleotide aptamer. nih.govresearchgate.net In this approach, the azide (B81097) group on the radiolabeled building block can undergo a "click" reaction or a photoreaction to form a stable covalent bond with a suitably functionalized oligonucleotide. researchgate.net This method allows for the efficient and specific labeling of the target biomolecule.

Other alkylating agents containing the ¹⁸F-label have also been developed for the radiolabeling of oligonucleotides, achieving high radiochemical yields. nih.gov These strategies are crucial for the development of new diagnostic and therapeutic agents based on radiolabeled biomolecules.

Role in the Design of Fluoride-Sensitive Probes and Receptors

The unique electronic properties of the 3-nitrobenzyl group suggest its potential utility in the design of fluoride-sensitive probes and receptors. While direct applications of this compound as a complete probe are not extensively documented, its structural motifs are central to the functioning of many known chemosensors. The core principle relies on the strong electron-withdrawing nature of the nitro group, which can significantly influence the acidity and hydrogen-bonding capabilities of an attached receptor site. frontiersin.orgacs.org

In a typical design, a recognition unit (e.g., urea, thiourea (B124793), or hydroxyl group) is attached to a signaling unit, which often contains a chromophore or fluorophore. frontiersin.org The 3-nitrophenyl moiety can act as an effective signaling component. The detection mechanism in such probes often involves a specific interaction between the fluoride anion and the receptor's hydrogen-bond donor sites (like N-H or O-H groups). frontiersin.orgresearchgate.net This interaction, which can range from strong hydrogen bonding to complete deprotonation of the receptor site by the highly basic fluoride anion, perturbs the electronic system of the probe. frontiersin.org This perturbation alters the absorption or emission spectrum of the attached signaling unit, leading to a detectable colorimetric or fluorescent response. acs.orgmdpi.com

For instance, research on thiourea-based receptors has shown that attaching nitrophenyl groups enhances the acidity of the thiourea's N-H protons, making them more favorable for interaction with anions. acs.org In one study, a tripodal receptor featuring 3-nitrophenyl groups was synthesized and showed a strong binding affinity for various anions. acs.org Although this receptor was ultimately used for sulfate (B86663) detection through a fluoride displacement assay, the study highlights the crucial role of the 3-nitrophenyl unit in modulating the receptor's electronic properties and facilitating anion binding that leads to a visible color change. acs.org

Theoretically, this compound could serve as a precursor for constructing such probes. The benzylic fluoride could be substituted by a nucleophilic receptor moiety, or the nitro group could be chemically modified. The presence of both the electron-withdrawing nitro group and the benzyl (B1604629) scaffold provides a versatile platform for creating new sensory molecules.

Table 1: Key Principles in Fluoride Probe Design Featuring Nitrophenyl Moieties

Detection PrincipleRole of Nitrophenyl GroupTypical Receptor UnitObservable Change
Hydrogen BondingEnhances acidity of H-bond donors, modulates chromophore/fluorophore properties. frontiersin.orgacs.orgUrea, Thiourea, Amide, Phenol researchgate.netColorimetric / Fluorescent
Deprotonation (IPT)Stabilizes the resulting anion, acts as a signaling unit. frontiersin.orgAmine (N-H), Hydroxyl (O-H) frontiersin.orgColorimetric / Fluorescent
Displacement AssayActs as part of the initial complex from which fluoride is displaced. acs.orgAnion-Receptor Complex acs.orgSpectral Shift / Color Change

Potential Utility in Materials Science and Agrochemical Research

While specific, large-scale applications of this compound in materials science and agrochemical research are not yet established, its chemical structure suggests significant potential as a valuable building block in these fields. The incorporation of fluorine atoms and nitro groups into organic molecules is a widely used strategy to enhance their physical, chemical, and biological properties. rsc.orgrsc.org

Materials Science

In materials science, the focus is often on creating polymers and materials with specific, tunable properties. The nitrobenzyl group, particularly the ortho-isomer, is a well-known photolabile protecting group. nih.govwikipedia.orgacs.org Irradiation with UV light can cleave the benzyl C-O or C-N bond, a property used to create photo-responsive or photo-degradable polymers and surfaces. nih.gov While the 3-nitrobenzyl (meta) isomer does not undergo the same efficient photocleavage reaction, its electronic and structural properties could be harnessed in other ways. rsc.org

This compound could potentially be used in the synthesis of functional polymers. For example, research on the related compound 2-bromo-3-nitrobenzyl fluoride indicates its potential for exploration in the development of novel fluorinated polymers. vulcanchem.com By analogy, this compound could be incorporated into polymer chains through nucleophilic substitution of its benzylic fluoride or by reactions involving its nitro group (e.g., reduction to an amine followed by polymerization). The presence of the polar nitro group and the C-F bond would be expected to influence the resulting polymer's properties, such as thermal stability, solubility, and dielectric constant.

Agrochemical Research

In the agrochemical industry, the introduction of fluorine into a molecule can dramatically increase its biological efficacy. rsc.org Fluorine can enhance metabolic stability, binding affinity to target enzymes, and lipophilicity, which improves transport across biological membranes. rsc.orgrsc.org Many modern herbicides, fungicides, and insecticides contain fluorinated motifs. rsc.org

Compounds containing a nitrophenyl group are also common in agrochemicals, contributing to their biological activity. chemicalbook.comresearchgate.net Therefore, this compound, which combines a fluorine atom with a nitroaromatic ring, represents a promising scaffold for the synthesis of new agrochemically active compounds. It can be used as a starting material or intermediate to build more complex molecules. chemicalbook.comresearchgate.net For instance, the nitro group can be readily reduced to an amine, which serves as a handle for further functionalization, while the benzyl fluoride moiety allows for the introduction of the fluoromethylphenyl group into a target structure. researchgate.net Research on compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has highlighted the value of the 3,5-nitro,fluoro substitution pattern in building blocks for new agrochemicals. researchgate.net

Table 2: Potential Applications of this compound as a Building Block

FieldPotential ApplicationRationale / Related ExamplesKey Functional Groups
Materials Science Synthesis of Functional PolymersAnalogy to o-nitrobenzyl photopolymers and 2-bromo-3-nitrobenzyl fluoride. nih.govvulcanchem.comBenzyl fluoride, Nitro group
Agrochemicals Precursor for Herbicides/FungicidesFluorine enhances metabolic stability and efficacy; nitroaromatics are common in agrochemicals. rsc.orgresearchgate.netBenzyl fluoride, Nitro group

Q & A

Q. What are the standard synthetic routes for preparing 3-nitrobenzyl fluoride, and how can reaction conditions be optimized for yield improvement?

this compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 3-nitrobenzyl bromide with a fluoride source (e.g., KF or tetrabutylammonium fluoride) in polar aprotic solvents like DMF or acetonitrile. Optimization strategies include:

  • Temperature control : Reactions performed at 60–80°C enhance kinetic efficiency while minimizing side reactions.
  • Solvent selection : Anhydrous conditions reduce hydrolysis of the fluoride product.
  • Catalysts : Phase-transfer catalysts (e.g., 18-crown-6) improve fluoride ion availability in nonpolar media .
    Yield improvements (e.g., from 60% to >80%) are achievable by adjusting stoichiometry and reaction time .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

Key methods include:

  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify aromatic protons and fluorine environments, respectively. Discrepancies in chemical shifts (e.g., δ ~ -150 ppm for 19F^{19}\text{F}) signal impurities.
  • X-ray crystallography : Resolves bond lengths and angles (e.g., C–F bond ~1.35 Å) to confirm stereochemistry .
  • Elemental analysis : Validates purity by matching experimental vs. theoretical C, H, N, and F percentages .

Q. How can researchers mitigate toxicity risks when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., NOx_x).
  • Personal protective equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure.
  • Waste disposal : Neutralize fluoride residues with calcium hydroxide before disposal .

Advanced Research Questions

Q. How do crystal packing interactions in 3-nitrobenzyl derivatives influence their physicochemical properties?

Hirshfeld surface analysis and energy-framework calculations reveal that dispersive forces dominate crystal packing in nitrobenzyl compounds. For example:

  • Close contacts : O\cdotsH (20%) and F\cdotsH (15%) interactions stabilize the lattice in this compound derivatives.
  • Dispersive energy contributions : Account for >70% of total interaction energy, as shown in 5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4-dione .
    These insights guide material design for enhanced thermal stability or solubility.

Q. What computational methods are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) : Models transition states and activation energies (e.g., comparing SN_\text{N}1 vs. SN_\text{N}2 pathways).
  • Molecular Electrostatic Potential (MEP) maps : Highlight electrophilic regions (e.g., benzyl carbon) prone to fluoride attack .
    Such tools aid in predicting regioselectivity and optimizing reaction pathways.

Q. How can researchers resolve contradictions in reported toxicity data for this compound analogs?

Discrepancies arise from variations in experimental models (e.g., bacterial vs. mammalian assays). Methodological solutions include:

  • Dose-response standardization : Use OECD guidelines for in vitro mutagenicity testing (e.g., Ames test protocols).
  • Biomarker validation : Quantify fluoride ion release via ion-selective electrodes to correlate exposure levels with effects .

Q. What role does this compound play as a synthon in multicomponent reactions for pharmaceutical intermediates?

It serves as a fluorinated building block in Wittig reactions and Suzuki couplings. For example:

  • Wittig olefination : 3-Nitrobenzyl-derived phosphonium salts react with aldehydes to yield α,β-unsaturated esters (73% yield) .
  • Cross-coupling : Pd-catalyzed reactions with boronic acids introduce fluorinated aryl groups into drug candidates .

Methodological Considerations

Q. What strategies improve reproducibility in synthesizing this compound derivatives?

  • Stoichiometric precision : Use Karl Fischer titration to ensure anhydrous conditions.
  • In-line monitoring : FTIR tracks fluoride ion consumption in real time.
  • Crystallization optimization : Slow evaporation from ethanol/water mixtures yields high-purity monocrystals .

Q. How do isotopic labeling studies enhance mechanistic understanding of this compound reactions?

  • 18O^{18}\text{O} labeling : Traces nitro group reduction pathways in catalytic hydrogenation.
  • 19F^{19}\text{F} NMR : Monitors fluorine displacement kinetics in substitution reactions .

Data Gaps and Future Directions

  • Cryo-EM studies : Needed to resolve fluorine-environment dynamics in enzyme-binding assays.
  • Environmental fate analysis : Lack of data on fluoride ion leaching in aqueous systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.